REACTION_CXSMILES
|
[CH:1]1([C:7]([OH:9])=[O:8])[CH:6]=[CH:5][CH2:4][CH:3]=[CH:2]1.S(=O)(=O)(O)O.C(=O)(O)[O-].[Na+]>ClCCl.CC(=C)C>[CH:1]1([C:7]([O:9][C:1]([CH3:7])([CH3:6])[CH3:2])=[O:8])[CH:6]=[CH:5][CH2:4][CH:3]=[CH:2]1 |f:2.3|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C1(C=CCC=C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
catalyst
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic phase is isolated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CCC=C1)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |